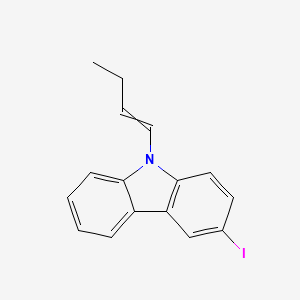

9-(But-1-EN-1-YL)-3-iodo-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94769-48-9 |

|---|---|

Molecular Formula |

C16H14IN |

Molecular Weight |

347.19 g/mol |

IUPAC Name |

9-but-1-enyl-3-iodocarbazole |

InChI |

InChI=1S/C16H14IN/c1-2-3-10-18-15-7-5-4-6-13(15)14-11-12(17)8-9-16(14)18/h3-11H,2H2,1H3 |

InChI Key |

NPBLSXHASQPDSA-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CN1C2=C(C=C(C=C2)I)C3=CC=CC=C31 |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 9 but 1 En 1 Yl 3 Iodo 9h Carbazole

Reactivity at the Iodinated Position (C-3)

The iodine atom at the C-3 position of the carbazole (B46965) core is a key site for synthetic modification. As a relatively good leaving group on an aromatic ring, it facilitates a variety of substitution reactions, most notably transition metal-catalyzed cross-coupling processes.

The C-3 iodo group is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These methods are highly efficient for elaborating the carbazole skeleton. nih.govorganic-chemistry.org The general mechanism for these reactions involves the oxidative addition of the aryl iodide to a low-valent metal catalyst (typically Pd(0)), followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. acs.org

Key examples of applicable cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form biaryl or aryl-vinyl structures.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl substituents, extending the π-conjugated system.

Heck Coupling: Reaction with alkenes to form new C-C bonds, yielding vinylated carbazoles.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with primary or secondary amines.

Ullmann Condensation: Copper-catalyzed reactions for forming carbon-oxygen or carbon-nitrogen bonds, often requiring higher temperatures than palladium-catalyzed methods.

These reactions provide a powerful toolkit for introducing a wide array of functional groups at the C-3 position, significantly diversifying the molecular architecture. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction conditions and achieving high yields.

| Reaction Name | Coupling Partner | Catalyst/Conditions | Resulting Bond |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C (Aryl, Vinyl) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | C-C (Alkynyl) |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C (Vinyl) |

| Buchwald-Hartwig | R₂NH | Pd Catalyst, Ligand, Base | C-N |

| Ullmann | R-OH, R₂NH | Cu Catalyst, Base | C-O, C-N |

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex intermediate. libretexts.org

For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com

In the case of 9-(But-1-en-1-yl)-3-iodo-9H-carbazole, the carbazole ring itself is not strongly electron-deficient, and there are no powerful electron-withdrawing groups to activate the C-3 position for nucleophilic attack. Therefore, classical SNAr reactions with common nucleophiles are generally unfavorable and would require harsh conditions (high temperatures and pressures) or the use of very powerful nucleophiles. libretexts.org Transition metal-catalyzed cross-coupling reactions are typically the preferred method for functionalization at this position due to their milder conditions and broader substrate scope. longdom.org

The orthogonal reactivity of the C-3 iodo and N-butenyl groups allows for the strategic synthesis of polyfunctionalized carbazoles. beilstein-journals.orgnih.govbeilstein-archives.org A synthetic sequence can be designed to modify one site while leaving the other intact for subsequent transformation.

For instance, a Sonogashira coupling could be performed at the C-3 position to introduce an alkyne. The double bond of the N-butenyl group would remain unchanged under these conditions and could then be targeted in a subsequent step, such as an epoxidation or dihydroxylation reaction. Conversely, the N-butenyl group could first be functionalized, for example, via hydroboration-oxidation to introduce an alcohol, followed by a Suzuki coupling at the C-3 position. This stepwise functionalization provides a clear route to complex carbazole derivatives with tailored electronic and structural properties. researchgate.net

Reactivity of the N-But-1-en-1-yl Moiety (C-9)

The butenyl group attached to the carbazole nitrogen introduces alkene chemistry to the molecule. The double bond is susceptible to a variety of reactions, including additions, cycloadditions, and cleavage, providing another avenue for structural modification.

The electron-rich carbazole nucleus influences the reactivity of the attached butenyl group, making it analogous in some respects to N-vinylcarbazole, a well-studied monomer. researchgate.net

Addition Reactions: The double bond can undergo various addition reactions. Electrophilic additions, such as the addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr), are possible. Radical additions can also occur under appropriate initiation. Furthermore, reactions like hydroboration-oxidation can be used to introduce a hydroxyl group in an anti-Markovnikov fashion.

Cycloaddition Reactions: The butenyl group can participate as the 2π-electron component in cycloaddition reactions. For example, in a Diels-Alder reaction, it can react with a suitable diene to form a six-membered ring. rsc.orglibretexts.org It may also undergo [2+2] cycloadditions under photochemical conditions. youtube.com Such reactions are valuable for constructing complex, fused-ring systems.

Oxidative Cleavage: The double bond can be cleaved under strong oxidizing conditions. Ozonolysis (O₃), followed by a reductive or oxidative workup, is a classic method to cleave the double bond, which would yield 9-formyl-3-iodo-9H-carbazole and propanal. youtube.com Other strong oxidants like potassium permanganate (B83412) (KMnO₄) under harsh conditions can also achieve this transformation. This reaction provides a method for converting the butenyl group into a carbonyl functionality.

| Reaction Type | Reagent(s) | Product Type |

| Electrophilic Addition | HBr, Br₂ | Halogenated Alkane |

| Hydroboration-Oxidation | 1. BH₃·THF, 2. H₂O₂, NaOH | Alcohol |

| Diels-Alder Cycloaddition | 1,3-Butadiene | Cyclohexene Adduct |

| Ozonolysis (Reductive) | 1. O₃, 2. (CH₃)₂S | Aldehydes |

The N-butenyl group, similar to the vinyl group in N-vinylcarbazole, imparts the potential for polymerization. N-vinylcarbazole is a well-known monomer that can undergo cationic and radical polymerization to produce poly(N-vinylcarbazole) (PVK), a polymer with important photoconductive and electronic properties. researchgate.net

Similarly, this compound could potentially be polymerized or co-polymerized through its alkenyl group. The reaction could be initiated by radical initiators (e.g., AIBN) or by cationic methods using Lewis or Brønsted acids. The resulting polymer would feature a polyalkane backbone with pendant 3-iodocarbazole units. The presence of the iodo-substituent on each repeating unit would offer a unique feature: a polymer that is itself amenable to further functionalization via cross-coupling reactions, allowing for the synthesis of highly complex and functional polymeric materials.

No Information Found for this compound

A comprehensive search of available scientific literature and chemical databases has yielded no specific information on the chemical compound "this compound." Consequently, an article detailing its chemical reactivity, transformational chemistry, and role in multicomponent reactions, as requested, cannot be generated at this time.

Without any research findings, experimental data, or established chemical properties for this compound, it is not possible to produce a scientifically accurate and informative article that adheres to the provided outline. Any attempt to do so would be speculative and would not meet the required standards of factual accuracy.

Researchers interested in the potential properties and reactions of this compound would likely need to undertake its novel synthesis and subsequent characterization to establish a foundational body of knowledge. Until such research is published and made publicly available, a detailed discussion of its chemical behavior remains purely hypothetical.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Accessible Scientific Literature

A comprehensive search for spectroscopic and structural data on the specific chemical compound, this compound, has yielded no specific experimental results for its detailed chemical analysis. Despite extensive queries for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which are crucial for the definitive structural elucidation of a chemical entity, no publicly available scientific literature or database appears to contain this information.

The requested analysis, which was to include detailed discussions on ¹H NMR, ¹³C NMR, advanced two-dimensional NMR techniques, High-Resolution Mass Spectrometry (HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS), cannot be completed at this time due to the absence of primary data for this particular molecule.

While general information exists for the synthesis and characterization of related carbazole derivatives, such as 3-iodo-9H-carbazole and various N-alkyl or N-aryl substituted carbazoles, the unique combination of a 3-iodo substituent and a 9-(but-1-en-1-yl) group has not been described in the context of the requested analytical techniques within the scope of the search. Scientific protocol demands that any such analysis be based on verified, published experimental data to ensure accuracy and reliability. Without access to these foundational spectra and mass spectrometric measurements for this compound, a scientifically sound article on its structural elucidation cannot be generated.

Further research or the primary synthesis and characterization of this compound would be required to produce the data necessary to fulfill the detailed structural analysis as outlined.

Spectroscopic and Structural Elucidation of 9 but 1 En 1 Yl 3 Iodo 9h Carbazole

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used to determine the molecular mass of a compound with high accuracy. In a typical analysis of a carbazole (B46965) derivative, the sample is co-crystallized with a matrix and irradiated by a laser. This process desorbs and ionizes the analyte molecules, which are then accelerated into a flight tube. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio, allowing for precise mass determination.

For 9-(But-1-EN-1-YL)-3-iodo-9H-carbazole (molecular formula: C₁₆H₁₄IN), MALDI-TOF analysis would be expected to confirm its molecular weight. The primary ion observed would likely be the molecular ion [M]⁺ or a protonated/cationized species such as [M+H]⁺ or [M+Na]⁺, depending on the matrix and ionizing agents used. researchgate.net The high-resolution capabilities of this technique would allow for the verification of the compound's elemental composition by comparing the experimental mass to the theoretical exact mass. rsc.org

Table 1: Expected MALDI-TOF Mass Spectrometry Data for C₁₆H₁₄IN

| Ion Species | Theoretical Monoisotopic Mass (Da) |

|---|---|

| [M]⁺ | 361.0169 |

| [M+H]⁺ | 362.0247 |

| [M+Na]⁺ | 384.0066 |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups and probing the molecular structure of a compound. IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light from vibrations that cause a change in molecular polarizability. ksu.edu.sa For a molecule like this compound, these techniques are complementary.

The key functional groups in this molecule are the carbazole ring system, the butenyl (vinyl) group, and the carbon-iodine bond. The IR and Raman spectra would display characteristic bands corresponding to the stretching and bending vibrations of these groups. Raman spectroscopy is particularly sensitive to the homo-nuclear C=C bonds of the vinyl group and the aromatic ring system, while IR spectroscopy is effective at identifying polar bonds. ksu.edu.sa Computational studies on similar N-substituted carbazoles have shown that comparing experimental and calculated spectra can lead to excellent correlations and accurate vibrational assignments. rsc.org

Table 2: Expected Vibrational Modes and Wavenumber Assignments

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | IR / Raman |

| Vinyl (=C-H) | Stretching | ~3080 - 3020 | IR / Raman |

| Aliphatic C-H | Stretching | 3000 - 2850 | IR / Raman |

| C=C (Vinyl) | Stretching | ~1650 - 1630 | Raman (strong) |

| C=C (Aromatic) | Stretching | 1600 - 1450 | IR / Raman |

| C-N (Carbazole) | Stretching | 1360 - 1250 | IR |

| C-I | Stretching | 600 - 500 | IR / Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of photons promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. researchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with its extended conjugated system, which includes the carbazole aromatic rings and the butenyl group. The carbazole moiety itself typically shows strong absorption bands below 350 nm. researchgate.netnist.gov The presence of the butenyl group at the N-9 position extends the π-conjugation, which generally leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted carbazole. Additionally, a weaker, longer-wavelength absorption band resulting from an n → π* transition, involving the lone pair of electrons on the nitrogen atom, may also be observed. researchgate.net The iodine substituent, being a heavy atom, can also subtly influence the electronic transitions.

Table 3: Expected Electronic Transitions and Absorption Maxima (λmax)

| Electronic Transition | Orbitals Involved | Expected λmax Range (nm) |

|---|---|---|

| π → π* | π (HOMO) → π* (LUMO) | 280 - 350 |

X-ray Crystallography for Solid-State Structure Determination

In the solid state, molecules arrange themselves into a crystal lattice stabilized by various non-covalent intermolecular forces. For carbazole derivatives, crystal packing is often governed by a combination of van der Waals forces and more specific interactions.

π–π Stacking: The planar, electron-rich carbazole rings are prone to π–π stacking interactions, where the aromatic systems of adjacent molecules align in a face-to-face or offset manner. researchgate.net

Halogen Bonding: The iodine atom at the 3-position can act as a Lewis acid, potentially forming halogen bonds (C-I···N or C-I···π interactions) with electron-donating atoms or systems on adjacent molecules. Intermolecular I···I interactions have also been observed in the crystal structures of other iodinated carbazoles. nih.gov

X-ray crystallography would reveal the molecule's preferred conformation in the solid state. Key structural parameters include the planarity of the carbazole core and the orientation of the N-substituent.

Carbazole Ring Planarity: The tricyclic carbazole system is known to be essentially planar. In closely related structures like 9-hexyl-3-iodo-9H-carbazole, the dihedral angle between the two outer benzene (B151609) rings of the carbazole core is very small, typically less than 1°. nih.govresearchgate.net

Substituent Orientation: The analysis would determine the torsion or dihedral angles describing the orientation of the butenyl group relative to the plane of the carbazole ring. In similar 9-alkyl-carbazoles, the alkyl chain is often oriented away from the plane of the aromatic system. researchgate.net The specific conformation of the butenyl group, including the geometry around the C=C double bond, would be precisely determined.

Table 4: List of Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9-hexyl-3-iodo-9H-carbazole |

| Carbazole |

| N-vinyl carbazole |

Theoretical and Computational Studies of 9 but 1 En 1 Yl 3 Iodo 9h Carbazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 9-(But-1-EN-1-YL)-3-iodo-9H-carbazole, these methods can elucidate its electronic behavior, which is crucial for predicting its reactivity and potential applications in materials science.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations for this compound would typically be performed to optimize its molecular geometry and to determine its electronic properties. The B3LYP functional with a 6-31G(d) basis set is a common level of theory for such calculations on carbazole (B46965) derivatives, providing a good balance between accuracy and computational cost. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional representation of the molecule. Furthermore, DFT is employed to calculate energies and the distribution of electron density, which are essential for understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactions and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical and electronic properties. youtube.com A smaller HOMO-LUMO gap suggests that a molecule is more easily excitable and thus more reactive. nih.gov For carbazole-based compounds, this gap can be tuned by introducing different substituents. nankai.edu.cn In this compound, the electron-donating carbazole core and the substituents would influence the energies of the HOMO and LUMO. The HOMO is typically localized on the electron-rich carbazole ring, while the LUMO distribution can be influenced by the substituents. researchgate.net DFT calculations can provide precise values for the HOMO and LUMO energies and the resulting energy gap.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.9 |

| Energy Gap | 3.9 |

Note: The values in this table are hypothetical and represent typical energies for similar carbazole derivatives based on DFT calculations.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas with a higher electron density, which are susceptible to electrophilic attack. Conversely, blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the carbazole ring and the iodine atom, while the hydrogen atoms would exhibit a positive potential. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by providing insights into the transition states and reaction pathways. For reactions involving this compound, such as electrophilic substitution or cross-coupling reactions, computational studies can map out the potential energy surface. This allows for the identification of the most favorable reaction pathway by comparing the activation energies of different possible routes. DFT calculations can be used to locate the structures of reactants, intermediates, transition states, and products along the reaction coordinate. For instance, in a Suzuki coupling reaction, a common method for modifying carbazole derivatives, computational modeling could detail the oxidative addition, transmetalation, and reductive elimination steps. nankai.edu.cn

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for the interpretation of experimental data. For this compound, time-dependent DFT (TD-DFT) can be used to predict its UV-Vis absorption spectrum by calculating the electronic transition energies and oscillator strengths. researchgate.net Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed using DFT, which aids in the assignment of experimental vibrational bands to specific molecular motions. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated, providing a theoretical basis for the interpretation of experimental ¹H and ¹³C NMR spectra. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value |

| UV-Vis (λmax) | ~340 nm |

| ¹H NMR (δ) | 7.0-8.5 ppm (aromatic), 5.5-6.5 ppm (vinylic), 1.0-2.5 ppm (alkyl) |

| ¹³C NMR (δ) | 110-145 ppm (aromatic), 100-130 ppm (vinylic), 15-35 ppm (alkyl) |

Note: These are predicted values based on typical spectroscopic data for similar carbazole derivatives.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. rsc.org For this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation around the single bonds in the butenyl substituent and the bond connecting it to the carbazole nitrogen. These simulations can reveal the preferred conformations of the molecule and the energy barriers between them. MD simulations are also useful for studying the interactions of the molecule with its environment, such as a solvent or a biological receptor. By simulating the molecule in a box of solvent molecules, one can analyze the solvation structure and dynamics. In the context of materials science, MD simulations could be used to model the packing of these molecules in a solid state, which is crucial for understanding the properties of organic electronic devices.

Advanced Research Applications of N Alkenyl 3 Iodocarbazole Scaffolds

Design and Synthesis of Functional Organic Materials

The design of N-alkenyl-3-iodocarbazole scaffolds is centered on creating versatile precursors for functional organic materials. The synthesis typically begins with the iodination of carbazole (B46965), followed by N-alkenylation. For instance, 3-iodo-9H-carbazole can be prepared and subsequently reacted with an appropriate alkenyl halide to yield the target scaffold. A common synthetic route involves the N-alkylation of 3-iodo-9H-carbazole. researchgate.net While direct N-alkenylation methods exist, multi-step sequences involving the reaction of 2-alkenyl indoles with aldehydes or three-component reactions of azoles, alkynes, and iodine(III) electrophiles represent advanced strategies for creating complex N-alkenyl heterocyclic systems. nih.govrsc.org

The true value of this scaffold lies in the subsequent modification of the 3-iodo position. This position is primed for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the attachment of various aromatic, heteroaromatic, or amino groups, leading to the generation of a diverse library of materials for specific applications. researchgate.netnih.gov

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Systems

Carbazole derivatives are extensively used in OLEDs due to their high triplet energy, good hole-transporting capabilities, and thermal stability. researchgate.netnih.gov The N-alkenyl-3-iodocarbazole scaffold is an excellent starting point for creating materials for various layers within an OLED device, including emissive layers (EML) and host materials.

By replacing the iodine atom via cross-coupling reactions, the electronic properties of the carbazole core can be finely tuned. For example, coupling with electron-donating groups can produce efficient hole-transporting hosts or blue-emitting fluorophores. Conversely, coupling with electron-accepting moieties can lead to the development of bipolar host materials or emitters with different colors. The N-alkenyl group can enhance solubility for solution-based processing techniques and influence the morphology of the thin film, which is critical for device efficiency and longevity. The 3-iodo-9-alkylcarbazole precursors are key intermediates in synthesizing host materials for highly efficient OLEDs. researchgate.net

| Carbazole Derivative Type | Role in OLED | Key Feature | Reference |

|---|---|---|---|

| 3,6-Di(arylamino)carbazoles | TADF Emitter | Synthesized from di-iodo derivatives via Ullmann or Buchwald-Hartwig amination. | nih.gov |

| 9-Alkyl-3-substituted carbazoles | Host Material | High thermal stability (up to 488°C). | researchgate.net |

| Imidazole and Carbazole Hybrids | Fluorescent Emitter | Achieved deep-blue emission with CIE (0.16, 0.08) and 1.1% quantum efficiency. | researchgate.net |

Hole-Transporting Materials

The carbazole nucleus is inherently an excellent hole-transporting moiety. nih.govnih.gov N-alkenyl-3-iodocarbazole scaffolds are precursors for advanced Hole-Transporting Materials (HTMs) used in OLEDs and perovskite solar cells (PSCs). nih.govgoogle.comosti.gov The design strategy involves using the 3-iodo group as an anchor point to attach other hole-transporting units, such as triphenylamine (B166846) or other carbazole moieties, via reactions like Buchwald-Hartwig amination. nih.gov

This molecular engineering can lead to HTMs with:

High Hole Mobility: Extending the π-conjugation and creating dendritic or star-shaped structures can facilitate intermolecular charge hopping.

Suitable Energy Levels: The Highest Occupied Molecular Orbital (HOMO) level can be tuned to align with the anode and the active layer for efficient hole injection and transport.

High Glass Transition Temperature (Tg): Creating larger, more rigid molecules improves the morphological stability of the organic layer during device operation, preventing crystallization and enhancing device lifetime. rsc.org

Carbazole-based HTMs have been shown to achieve high photoelectric conversion efficiencies in perovskite solar cells, with some devices reaching over 20%. google.com

| HTM Structure | Application | Key Performance Metric | Reference |

|---|---|---|---|

| Carbazole-triphenylamine (OY-series) | Perovskite Solar Cell | Photoelectric conversion efficiency up to 20.02%. | google.com |

| Isomeric Carbazole-terminated HTMs | Perovskite Solar Cell | Efficiency up to 18%. | nih.gov |

| Star-shaped Carbazole-triphenylamine (LD29) | Perovskite Solar Cell | Efficiency over 18% (doped), hole mobility of 1.72 × 10⁻⁵ cm² V⁻¹ s⁻¹. | rsc.org |

Organic Thin-Film Transistors (OTFTs)

Carbazole derivatives are promising semiconductors for OTFTs. researchgate.netub.edu The N-alkenyl-3-iodocarbazole scaffold can be elaborated into high-performance semiconductors for these devices. The flexible side chains, such as the N-alkenyl group, play a crucial role in controlling the molecular packing in the solid state, which directly impacts charge-transporting properties. rsc.org

The 3-iodo position allows for the synthesis of larger, π-extended systems. By coupling carbazole units together or with other aromatic systems (e.g., thiophenes), materials with higher charge carrier mobilities can be achieved. Depending on the nature of the substituents attached at the 3-position, both p-type (hole-transporting) and n-type (electron-transporting) materials can be developed, which is essential for fabricating complementary circuits. rsc.orgrsc.org

Photopolymerization Initiators

Recent research has highlighted the use of carbazole derivatives as high-performance photoinitiators, particularly for LED-based polymerization. The carbazole structure can act as a photosensitizer, absorbing light (typically in the near-UV or visible range) and then interacting with other compounds (like iodonium (B1229267) salts) to generate reactive species (radicals or cations) that initiate polymerization.

While specific research on N-alkenyl-3-iodocarbazole as a photoinitiator is not widely documented, the core carbazole structure is known to be effective. The N-substituent and the substitution at the 3-position can be used to tune the absorption spectrum of the molecule to match the emission wavelengths of modern light sources like LEDs. The alkenyl group itself introduces a reactive site that could potentially be incorporated into the polymer backbone or participate in the polymerization process.

Intermediates in the Synthesis of Complex Polycyclic Aromatic Hydrocarbons and π-Conjugated Systems

Polycyclic Aromatic Hydrocarbons (PAHs) are molecules composed of fused benzene (B151609) rings. nih.govresearchgate.net N-alkenyl-3-iodocarbazole is a valuable intermediate for the bottom-up synthesis of complex, nitrogen-containing PAHs and extended π-conjugated systems. The C-I bond at the 3-position is a versatile synthetic handle for intramolecular and intermolecular C-C bond-forming reactions.

For instance, intramolecular cyclization strategies can be employed where a suitably designed side-chain, attached to the nitrogen or introduced at a position adjacent to the iodine, reacts to form new fused rings. Palladium/copper co-catalyzed reactions of 2-allyl-3-iodoindoles (a related scaffold) with alkynes have been shown to produce functionalized carbazoles through a cascade of coupling, isomerization, and cyclization reactions. acs.org This highlights the potential of using the iodo- and alkenyl- functionalities to build complex molecular architectures, leading to materials with unique optoelectronic properties for applications in organic electronics. chemistryviews.orgbeilstein-journals.org

Building Blocks for Sensor Technologies

The inherent fluorescence of the carbazole core makes it an attractive platform for developing chemical sensors. The photoluminescent properties of carbazole derivatives can be sensitive to their local environment. The presence of specific analytes can cause a detectable change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.

The N-alkenyl-3-iodocarbazole scaffold provides a template for creating fluorescent sensors. The 3-position can be functionalized with a specific receptor unit designed to bind to a target analyte (e.g., metal ions, explosives, or biological molecules). The N-alkenyl group can be used to tune the material's physical properties, such as its solubility or ability to be incorporated into a polymer matrix or onto a solid support. For example, carbazole derivatives have been investigated for the optical detection of nitroaromatic compounds, which are common components of explosives.

Precursors for Advanced Pharmaceutical Research and Medicinal Chemistry

The carbazole nucleus, a tricyclic aromatic system with two benzene rings fused to a five-membered nitrogen-containing ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This structure is a key component in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective properties. nih.govingentaconnect.comnih.gov The compound 9-(But-1-en-1-yl)-3-iodo-9H-carbazole belongs to the N-alkenyl-3-iodocarbazole family, which serves as a highly versatile and powerful precursor for developing advanced pharmaceutical agents.

The strategic placement of two distinct reactive sites—the iodine atom at the C-3 position and the butenyl group at the N-9 position—makes this scaffold an ideal starting point for chemical diversification. The iodine atom acts as a versatile synthetic handle for introducing molecular complexity via cross-coupling reactions, while the alkenyl chain offers a site for further functionalization or modulation of the molecule's physicochemical properties. This dual functionality allows medicinal chemists to systematically modify the carbazole core to explore structure-activity relationships (SAR) and optimize compounds for enhanced potency, selectivity, and pharmacokinetic profiles.

The this compound scaffold is primed for a variety of chemical transformations that enable the synthesis of a large library of derivatives. The synthetic utility stems primarily from the C-I bond at the 3-position and the C=C double bond in the N-alkenyl substituent.

Reactions at the C-3 Position: The iodine atom is an excellent leaving group for numerous transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery. nih.gov Palladium- and copper-based catalytic systems are commonly employed to couple 3-iodocarbazoles with a wide array of partners. acs.orgresearchgate.netorganic-chemistry.org

Key cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form carbazole-alkyne conjugates, which can be further modified.

Heck Coupling: Reaction with alkenes to append new vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines, amides, or carbamates to introduce nitrogen-based functionalities.

Stille Coupling: Reaction with organostannanes to form a variety of C-C bonds.

These methodologies provide reliable and high-yielding routes to functionalize the carbazole core, enabling the introduction of diverse substituents that can interact with biological targets. nih.govacs.org

Reactions at the N-Alkenyl Group: The butenyl group at the N-9 position provides another site for chemical modification. The double bond can undergo various reactions, such as:

Hydroboration-Oxidation: To introduce a hydroxyl group, providing a new point for derivatization.

Epoxidation: To form an epoxide, which can be opened by various nucleophiles to create amino alcohol or diol derivatives.

Olefin Metathesis: To extend or exchange the alkenyl chain with other functionalized olefins.

Cycloaddition Reactions: To construct new ring systems fused to the carbazole nitrogen.

The ability to perform selective transformations at either the C-3 or N-9 position, or at both, provides chemists with a powerful toolkit to generate novel and complex molecular architectures based on the carbazole scaffold.

Table 1: Synthetic Transformations of the N-Alkenyl-3-iodocarbazole Scaffold

| Reactive Site | Reaction Type | Catalyst/Reagent Example | Introduced Functional Group |

|---|---|---|---|

| C-3 (Iodo) | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl, Heteroaryl |

| C-3 (Iodo) | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl |

| C-3 (Iodo) | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amino, Amido |

| C-3 (Iodo) | Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | Alkenyl |

| N-9 (Alkenyl) | Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Hydroxyl (-OH) |

| N-9 (Alkenyl) | Dihydroxylation | OsO₄, NMO | Diol (-OH, -OH) |

| N-9 (Alkenyl) | Epoxidation | m-CPBA | Epoxide |

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology for understanding how a molecule's chemical structure influences its physical properties and biological activity. The N-alkenyl-3-iodocarbazole scaffold is an excellent platform for such investigations due to the ease with which it can be systematically modified. nih.govnih.gov

By generating a library of analogues based on the this compound core, researchers can dissect the contribution of each molecular component to a desired effect, whether it be binding to a specific protein, inhibiting an enzyme, or exhibiting fluorescence for bioimaging. acs.orgunivaq.it

Modification at C-3 for Target Interaction: The C-3 position of the carbazole ring is often a key vector for exploring interactions with biological targets. By replacing the iodine atom with a variety of substituents (e.g., different aromatic rings, hydrogen-bond donors/acceptors, charged groups) via the cross-coupling reactions described previously, chemists can probe the binding pocket of a target protein. researchgate.netresearchgate.net For instance, introducing bulky groups may enhance binding through van der Waals interactions, while adding polar groups could establish critical hydrogen bonds. This systematic approach helps in identifying the optimal substituent for maximizing potency and selectivity. nih.gov

Lipophilicity: Affects cell membrane permeability and solubility.

Aqueous Solubility: Important for formulation and bioavailability. nih.gov

Metabolic Stability: Modifying the chain can block sites of metabolic attack, increasing the compound's half-life.

By systematically altering both the C-3 and N-9 positions, a comprehensive understanding of the scaffold's SAR can be developed. This knowledge guides the rational design of new derivatives with improved therapeutic potential or enhanced performance as chemical probes. acs.orgresearchgate.net

Table 2: Influence of Scaffold Modification on Chemical Biology Properties

| Modification Site | Structural Change Example | Potential Property Influence | Rationale |

|---|---|---|---|

| C-3 Position | Iodo to Phenyl (Suzuki) | Enhanced protein binding affinity | Introduction of an aromatic group can lead to new π-π stacking or hydrophobic interactions with the target. |

| C-3 Position | Iodo to Amino (Buchwald-Hartwig) | Increased polarity; new H-bonding | An amino group can act as a hydrogen bond donor or acceptor, improving target engagement and solubility. |

| N-9 Position | Butenyl to Butyl (Hydrogenation) | Increased lipophilicity and flexibility | Removal of the rigid double bond can alter the molecule's conformation and improve membrane permeability. |

| N-9 Position | Butenyl to Hydroxybutyl | Increased aqueous solubility | The introduction of a hydroxyl group significantly increases polarity and potential for hydrogen bonding with water. |

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Routes

The synthesis of functionalized carbazoles is a dynamic area of chemical research, with continuous efforts to develop more efficient and selective methodologies. rsc.org For a molecule like 9-(but-1-en-1-yl)-3-iodo-9H-carbazole, future synthetic strategies will likely focus on convergent and atom-economical approaches.

Current research into carbazole (B46965) synthesis highlights several promising avenues. Transition-metal-catalyzed reactions, particularly those involving palladium, have become powerful tools for C-H functionalization, offering regioselective and efficient pathways to substituted carbazoles. nih.govorganic-chemistry.org Future efforts could explore a one-pot synthesis of this compound that leverages a sequential C-H activation and amination strategy.

Furthermore, Lewis acid-catalyzed reactions are emerging as a potent method for constructing the carbazole skeleton through cascade annulations. nih.govresearchgate.netrsc.org The development of a Lewis acid-mediated cyclization could provide a novel route to the carbazole core, which can then be functionalized with the iodo and butenyl groups. Another area of exploration could be the use of photochemical methods, which offer a greener alternative to traditional thermal reactions. nih.gov

Exploration of New Reactivity Profiles and Cascade Reactions

The presence of both an iodine atom and a butenyl group on the carbazole scaffold of this compound opens up a rich landscape for exploring novel reactivity and designing elegant cascade reactions. The iodo group is a versatile functional handle that can participate in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents at the 3-position.

The butenyl group, on the other hand, can undergo a variety of transformations, including olefin metathesis, hydroboration-oxidation, and epoxidation. The interplay between the reactivity of the iodo and butenyl groups could be harnessed to develop sophisticated cascade reactions. For instance, a tandem reaction involving an initial cross-coupling at the iodo position followed by an intramolecular cyclization onto the butenyl chain could lead to the formation of complex polycyclic aromatic systems. acs.orgacs.org

Researchers are increasingly interested in serendipitous discoveries of diverted reaction pathways, such as the diverted Bischler–Napieralski reaction that yields carbazoles. acs.org Systematic investigation into the reaction conditions for this compound could unveil unexpected and synthetically valuable transformations.

Integration into Advanced Material Architectures and Devices

Carbazole derivatives are renowned for their applications in materials science, particularly in the field of organic electronics. mdpi.comnih.govuran.ua The unique electronic properties of the carbazole core, such as its high hole mobility and tunable emission characteristics, make it an attractive building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.combeilstein-journals.org

The specific substitution pattern of this compound could be strategically exploited to fine-tune its material properties. The butenyl group could serve as a polymerizable unit, enabling the incorporation of the carbazole moiety into polymer backbones for applications in flexible electronics. The iodo group, through subsequent cross-coupling reactions, allows for the attachment of other functional units to create donor-acceptor systems with tailored photophysical properties. uran.ua

Future research will likely focus on synthesizing a range of derivatives from this compound and evaluating their performance in various electronic devices. For example, its potential as a host material in phosphorescent OLEDs or as a component in thermally activated delayed fluorescence (TADF) emitters could be explored. nih.gov

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new materials. researchgate.net For this compound, density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can provide valuable insights into its electronic structure, photophysical properties, and reactivity. mdpi.com

By modeling the impact of different substituents at the iodo and butenyl positions, researchers can predict how these modifications will affect the compound's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, its absorption and emission spectra, and its charge transport characteristics. researchgate.net This predictive power can guide synthetic efforts, allowing for the targeted design of molecules with optimized properties for specific applications. nih.gov

Furthermore, computational studies can help to elucidate the mechanisms of novel reactions and predict the feasibility of proposed cascade sequences. This synergy between computational and experimental chemistry will be crucial for accelerating the discovery and development of new functional materials based on the this compound scaffold.

Multidisciplinary Research Initiatives and Collaborative Endeavors

The diverse potential applications of this compound, spanning from synthetic organic chemistry to materials science and potentially medicinal chemistry, underscore the importance of multidisciplinary research. rsc.orgnih.gov Collaborative efforts between synthetic chemists, materials scientists, physicists, and engineers will be essential to fully realize the potential of this compound.

For instance, the development of new OLEDs or solar cells based on this carbazole derivative will require expertise in device fabrication and characterization, in addition to synthetic chemistry. Similarly, exploring its potential biological activity would necessitate collaborations with pharmacologists and biochemists. rsc.org Such interdisciplinary collaborations will foster innovation and lead to a more comprehensive understanding of the structure-property relationships of this versatile molecule.

Sustainable and Eco-Friendly Synthetic Approaches for Carbazole Derivatives

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly chemical processes. asianpubs.orgacs.org Future research on the synthesis of this compound and its derivatives will undoubtedly be guided by the principles of green chemistry. This includes the use of renewable starting materials, the development of catalyst-free reactions, and the minimization of waste generation. researchgate.netmdpi.com

Strategies such as C-H activation, which avoids the need for pre-functionalized starting materials, and the use of greener reaction media will be key areas of focus. acs.org Microwave-assisted synthesis and flow chemistry are other promising technologies that can lead to more efficient and sustainable production methods. asianpubs.org The development of chemo-enzymatic synthetic routes also presents an attractive avenue for the green synthesis of bioactive carbazole derivatives. mdpi.com By embracing these sustainable practices, the scientific community can ensure that the exploration of new carbazole chemistry is conducted in an environmentally responsible manner.

Q & A

Q. How do purification techniques impact the photophysical properties of this compound?

- Methodological Answer :

- Column chromatography : Removes unreacted starting materials (e.g., residual iodine), improving photoluminescence quantum yield (PLQY) from 0.4 to 0.6 .

- Recrystallization : Ethanol/water mixtures yield larger crystals with reduced defects, narrowing emission FWHM from 45 nm to 35 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.